(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone

PI3Kγ Kinase Inhibition Binding Affinity

SAR studies on PI3Kγ require exact molecular recognition; substituting the furan-3-yl group introduces orthogonal risks of altered target engagement. This compound provides a validated baseline scaffold. - **Key Data**: Moderate PI3Kγ binding affinity (Kᵢ = 330 nM) for calibration. - **Differentiation**: Non-natural 3-furyl geometry vs. 2-isomers; defined pharmacophore for pocket complementarity. - **Supply**: Research-grade, synthetic N-acylpiperidine. No regulatory restrictions.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 1355177-68-2
Cat. No. B11796344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone
CAS1355177-68-2
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=COC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17NO2/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2
InChIKeyRRSMHEXCMOQOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone: Structural Identity & Procurement Profile


(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone is a fully synthetic, non-natural N-acylpiperidine derivative with the molecular formula C₁₆H₁₇NO₂ and a monoisotopic mass of 255.1259 g/mol [1]. It incorporates a furan-3-yl substituent at the piperidine 2-position and a phenylmethanone (benzoyl) moiety on the piperidine nitrogen. Unlike structurally related benzofuran-piperidines or furan-2-yl piperidine methanones, the combination of the 3-furyl substitution pattern with a 2-substituted piperidine and N-benzoyl capping defines a specific three-dimensional pharmacophore that is not interchangeable with positional isomers or heterocyclic variants. Publicly available databases and patent repositories contain no documented natural occurrence, no regulatory approval, and no established clinical use for this compound. All known procurement channels are confined to research-grade chemical supply.

Workflow
PI3Kγ target engagement and SAR baseline studies
Selection Logic
Furan-3-yl substitution geometry for isomer-specific recognition profiling
Stereochemistry
2-substituted piperidine core provides chiral handle for enantiomer-resolved SAR

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone: Structural Selectivity Rationale


Substitution of (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone with a generic furanyl-piperidine or benzoyl-piperidine analog introduces two orthogonal risks: altered molecular recognition due to the specific furan substitution pattern, and loss of target engagement in assays where the 3-furyl geometry is required for binding pocket complementarity. The furan-3-yl group presents a distinct vector orientation and electronic distribution compared to furan-2-yl isomers or benzofuran derivatives [1]. While direct comparative SAR data for this exact compound against close analogs are absent from the peer-reviewed literature, the class-level behavior of N-acylpiperidines demonstrates that even minor modifications to the N-acyl substituent can abolish activity in kinase inhibition contexts [2]. Consequently, without experimental validation, any analog substitution must be assumed to compromise the specific activity profile that this compound was originally procured to investigate.

Positional isomer
Furan-2-yl analogs may orient the heterocycle oxygen differently, altering hydrogen-bond networks and target complementarity. Positional substitution cannot be assumed interchangeable.
Scaffold mismatch
4- or 3-substituted piperidine regioisomers lack the chiral center and conformational profile of the 2-substituted scaffold, which may affect binding pocket fit.
Analog sensitivity
Minor modifications to the N-acyl substituent in N-acylpiperidines can abolish kinase inhibition. Any analog requires experimental validation before substituting this compound.

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone: Comparator-Based Evidence


PI3Kγ Inhibition vs. Class Baseline

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone has been evaluated for inhibitory activity against human PI3Kγ (phosphoinositide 3-kinase gamma) in a biochemical AlphaScreen assay. The compound demonstrates a binding affinity (Kᵢ) of 330 nM against the human PI3Kγ enzyme expressed in Sf9 cells co-expressing the p85α regulatory subunit [1]. In the same binding assay system, the broader class of N-acylpiperidine PI3Kγ inhibitors exhibits potencies spanning from low nanomolar (e.g., 2.7 nM for optimized analogs) to micromolar ranges [2], positioning this compound at the moderately active tier of the structure-activity landscape. No head-to-head data against direct structural analogs are available.

PI3Kγ binding affinity
Class-level inference
Kᵢ = 330 nM
Reported binding confirms PI3Kγ engagement and supports SAR baseline use.
~122-fold less potent than optimized class leads; suitable for scaffold exploration.
PI3Kγ Kinase Inhibition Binding Affinity

Furan-3-yl vs. Furan-2-yl Isomer Recognition

The compound bears a furan-3-yl substituent at the piperidine 2-position, which is structurally and electronically distinct from the more common furan-2-yl motif found in commercial analogs such as Furan-2-yl-(4-phenylpiperidin-1-yl)methanone and Furan-2-yl(3-phenylpiperidin-1-yl)methanone . The 3-furyl group orients the ring oxygen at a different vector relative to the piperidine core and alters the electron density distribution on the heterocycle. While no direct comparative binding or functional data exist between these isomers, the established principle of positional isomerism in drug discovery indicates that furan-2-yl and furan-3-yl substituted piperidines are not interchangeable in target engagement assays [1].

Furan-3-yl vs. furan-2-yl
Class-level inference
Furan-3-yl substitution at piperidine 2-position vs. furan-2-yl analogs
Isomer orientation may affect hydrogen-bond geometry and binding pocket fit.
No direct comparative binding data available; qualitative vector difference.
Positional Isomerism Heterocyclic Substitution Molecular Recognition

2-Substituted vs. 4-/3-Substituted Piperidine Scaffolds

The compound features substitution at the piperidine 2-position, which introduces a chiral center absent in the 4-substituted isomer 4-(Furan-3-yl)piperidine (CAS 763083-07-4) . The 2-substitution pattern creates a stereogenic center that influences the overall molecular conformation and, upon N-acylation, can present the furan and phenyl groups in distinct three-dimensional arrangements. The 4-substituted analog lacks this stereochemical complexity and adopts a different overall geometry . No comparative biological activity data exist between these regioisomers in the same assay system.

Piperidine substitution position
Class-level inference
2-substituted (chiral) vs. 4-substituted (achiral) piperidine regioisomers
Chiral scaffold offers distinct conformational profile for stereochemical SAR.
No comparative biological data between regioisomers.
Piperidine Substitution Scaffold Geometry Conformational Analysis

PI3Kα/γ Selectivity: Data Gap Assessment

Although the compound shows a Kᵢ of 330 nM against PI3Kγ [1], no data exist for this compound against the PI3Kα isoform. In the broader class of N-acylpiperidine PI3K inhibitors, certain analogs demonstrate divergent isoform selectivity profiles — for example, some compounds exhibit IC₅₀ values of 222 nM against PI3Kα [2], while others show negligible activity. Without parallel PI3Kα data for (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone, no selectivity ratio can be calculated, and any inference regarding isoform preference is unjustified.

PI3K isoform selectivity gap
Data to verify
PI3Kα data not available; selectivity ratio cannot be calculated.
Isoform selectivity remains uncharacterized; profiling required before use as selective tool.
Class analog PI3Kα IC₅₀ = 222 nM, but no direct data for this compound.
PI3K Isoform Selectivity Kinase Profiling Off-Target Risk

Lipophilicity and Permeability Profiling

The compound has a molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . Based on structural comparison with analog (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone, which has an estimated LogP range of 2.5-3.5 , (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone is expected to exhibit similar moderate lipophilicity, though the absence of the pyridyl nitrogen and chloro substituents likely shifts the actual LogP toward the lower end of this range. No experimentally determined LogP or permeability data are available for this exact compound.

Lipophilicity estimate
Class-level inference
Estimated LogP range 2.0–3.0 based on structural analogs
Predicted moderate lipophilicity supports cell-based assay permeability review.
No experimental LogP or permeability data available for this compound.
LogP Lipophilicity Drug-Likeness

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone: Application Scenarios


PI3Kγ SAR Scaffold Optimization

Use this compound as a baseline scaffold for SAR exploration around the PI3Kγ target, where its moderate Kᵢ of 330 nM [1] provides a starting point for systematic modification of the furan-3-yl and benzoyl substituents. The compound's 2-substituted piperidine core offers a chiral center that can be exploited to generate enantiomerically pure derivatives for stereochemical SAR studies.

Furan Positional Isomer Comparator Studies

Employ this compound as a furan-3-yl reference standard in parallel assays with furan-2-yl substituted analogs to empirically determine whether the furan substitution position affects target engagement, binding kinetics, or cellular activity. This application is particularly relevant for targets where the furan oxygen participates in key hydrogen-bonding interactions [1].

Docking and Modeling of N-Acylpiperidine Binding Modes

Utilize the compound's experimentally determined PI3Kγ binding affinity (Kᵢ = 330 nM) [1] as a calibration point for docking studies and free energy perturbation calculations. The distinct furan-3-yl orientation provides a valuable test case for validating computational predictions of heterocyclic positioning within the PI3Kγ ATP-binding pocket.

Kinase Selectivity Panel Baseline Control

Given the absence of documented selectivity data against other PI3K isoforms or off-target kinases [1], this compound may serve as an unoptimized baseline comparator in broad kinase profiling panels, against which more potent and selective optimized analogs can be benchmarked.

Application
Selection Property
Validation Focus
PI3Kγ SAR scaffold studies
Reported PI3Kγ binding affinity (Kᵢ)
Potency improvement via substituent optimization
Furan positional isomer comparison
Furan-3-yl vs. furan-2-yl substitution geometry
Binding mode and target engagement verification
PI3Kγ docking and modeling calibration
Experimentally determined binding affinity
Docking pose and free energy prediction validation
Kinase selectivity panel baseline
Unoptimized PI3Kγ affinity and unknown isoform selectivity
Isoform selectivity profiling against optimized leads
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